molecular formula C4H3FO2S2 B2664334 Thiophene-2-sulfonyl fluoride CAS No. 382-99-0

Thiophene-2-sulfonyl fluoride

Cat. No.: B2664334
CAS No.: 382-99-0
M. Wt: 166.18
InChI Key: NYJIUCJXMLNPHU-UHFFFAOYSA-N
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Description

Thiophene-2-sulfonyl fluoride: is an organosulfur compound with the molecular formula C4H3FO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale electrochemical processes due to their efficiency and scalability. The use of inexpensive and safe reagents like potassium fluoride makes this method particularly attractive for industrial applications .

Scientific Research Applications

Chemistry: Thiophene-2-sulfonyl fluoride is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of chemosensors and fluorescent dyes .

Biology: In chemical biology, this compound is used to study enzyme mechanisms and as a probe for biological systems. Its reactivity with nucleophiles makes it useful for labeling and tracking biomolecules .

Medicine: Its stability and reactivity balance make it suitable for targeting specific enzymes .

Industry: this compound is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

Thiophene-2-sulfonyl fluoride exerts its effects primarily through nucleophilic attack on the sulfonyl fluoride group. This reaction forms a covalent bond with the nucleophile, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl fluoride group, which makes the sulfur atom highly electrophilic .

Comparison with Similar Compounds

    Thiophene-2-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.

    Thiophene-2-sulfonamide: Contains an amide group instead of fluoride.

    Thiophene-2-sulfonic acid: Contains a hydroxyl group instead of fluoride.

Uniqueness: Thiophene-2-sulfonyl fluoride is unique due to its balance of stability and reactivity. The fluoride group provides a good leaving group, making it highly reactive in nucleophilic substitution reactions. This balance makes it particularly valuable in both synthetic chemistry and chemical biology .

Properties

IUPAC Name

thiophene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJIUCJXMLNPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-99-0
Record name 382-99-0
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